![molecular formula C15H16FN3 B7594882 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as CPFM-CF3, is a versatile building block that can be used in the synthesis of various pharmaceuticals and agrochemicals. In
作用機序
The mechanism of action of 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile depends on the specific compound it is used to synthesize. However, this compound itself has been shown to have antiviral activity by inhibiting the replication of the hepatitis C virus. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific compound it is used to synthesize. However, studies have shown that this compound itself is relatively non-toxic and has low acute toxicity in animal models. Additionally, this compound has been shown to have good metabolic stability, which is important for its potential use in drug development.
実験室実験の利点と制限
One advantage of using 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile in lab experiments is its versatility as a building block. This compound can be used to synthesize a wide range of compounds, making it a valuable tool for drug discovery and development. Additionally, the synthesis method for this compound has been optimized to produce high yields of pure product, which is important for reproducibility in lab experiments.
One limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive compound, which may limit its use in certain research applications. Additionally, the multi-step synthesis process for this compound may be challenging for some researchers, particularly those with limited synthetic chemistry experience.
将来の方向性
There are many potential future directions for research involving 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile. One area of interest is the development of new kinase inhibitors using this compound as a building block. Additionally, this compound could be used in the synthesis of new antiviral agents or insecticides. Another area of interest is the development of new materials with unique optical and electronic properties using this compound. Overall, this compound is a versatile and valuable building block with many potential applications in scientific research.
合成法
The synthesis of 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile involves a multi-step process that starts with the reaction of cyclopentylamine with 4-fluorobenzonitrile to form N-(cyclopentyl)-4-fluorobenzamide. This intermediate is then reacted with cyanomethyl triphenylphosphonium bromide to form the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
科学的研究の応用
3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile has been used in various scientific research applications, including drug discovery and development, agrochemical research, and material science. Its unique chemical structure makes it a valuable building block for the synthesis of various compounds. For example, this compound has been used as a starting material for the synthesis of kinase inhibitors, antiviral agents, and insecticides. Additionally, this compound has been used in the development of new materials with unique optical and electronic properties.
特性
IUPAC Name |
3-[[cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3/c16-15-6-5-12(10-18)9-13(15)11-19(8-7-17)14-3-1-2-4-14/h5-6,9,14H,1-4,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXHDOPMERORIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)CC2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

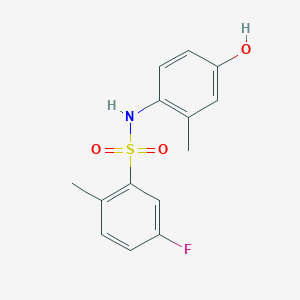
![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)


![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
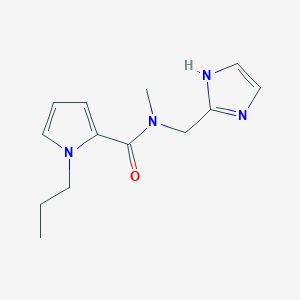
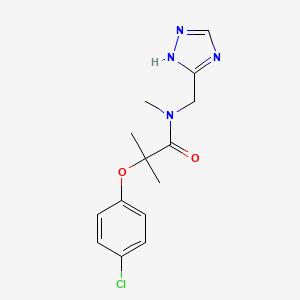
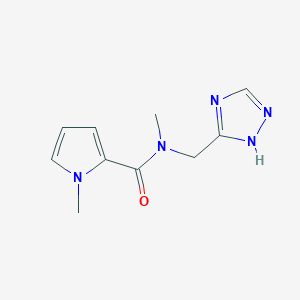
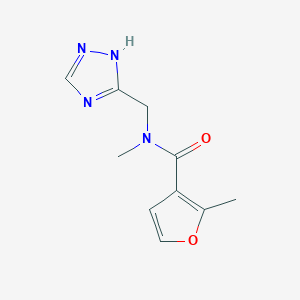
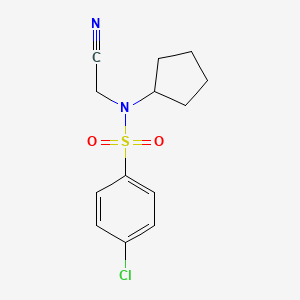
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)